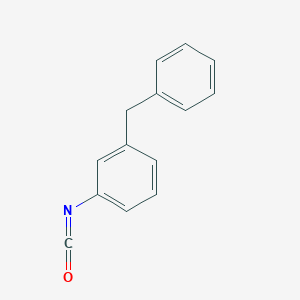
3-Benzylphenyl isocyanate
Übersicht
Beschreibung
3-Benzylphenyl isocyanate is an organic compound with the chemical formula C14H11NO. It is a type of aromatic isocyanate, containing an isocyanate group (-NCO) bonded to a structure with two benzene rings connected by a methylene bridge (-CH2-). This compound is known for its reactivity and is used in various chemical synthesis applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Benzylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). The reaction proceeds as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then loses a molecule of hydrogen chloride to form the isocyanate .
Industrial Production Methods: Industrial production of this compound typically involves the use of phosgene due to its efficiency in producing high yields of isocyanates. The reaction is carried out under controlled conditions to ensure safety and minimize the release of toxic by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzylphenyl isocyanate undergoes various types of reactions, including:
- Reacts with water to form amines and carbon dioxide.
Hydrolysis: C6H5CH2C6H4NCO + H2O → C6H5CH2C6H4NH2 + CO2
Forms urethanes (carbamates).Reaction with Alcohols: C6H5CH2C6H4NCO + ROH → C6H5CH2C6H4NHCOOR
Polymerization: Can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For forming urethanes.
Catalysts: Tertiary amines or metal salts (e.g., tin, iron, mercury) are often used to catalyze these reactions.
Major Products:
Amines: Formed from hydrolysis.
Urethanes: Formed from reactions with alcohols.
Polyurethanes: Formed from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
3-Benzylphenyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules containing urea or carbamate linkages.
Polymer Chemistry: Explored for the development of specialty polyurethanes with unique properties due to the presence of the bulky benzyl group.
Material Science:
Wirkmechanismus
The mechanism of action of 3-Benzylphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the presence of a carbon-nitrogen double bond and a lone pair on the nitrogen atom, which makes the carbon atom highly susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Phenyl isocyanate: Similar structure but lacks the benzyl group.
Benzyl isocyanate: Similar structure but lacks the second benzene ring.
Toluene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Uniqueness: 3-Benzylphenyl isocyanate is unique due to the presence of both a benzyl group and a second benzene ring, which provides additional stability and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and specialty polymers .
Eigenschaften
IUPAC Name |
1-benzyl-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFOCWUDYJGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399562 | |
| Record name | 3-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-07-4 | |
| Record name | 1-Isocyanato-3-(phenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



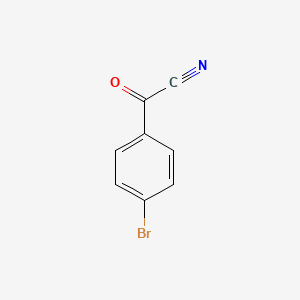

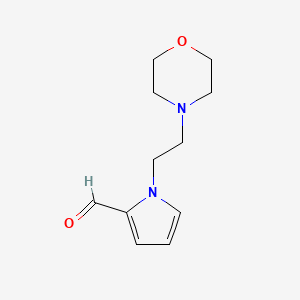
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)
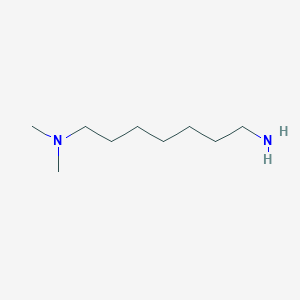

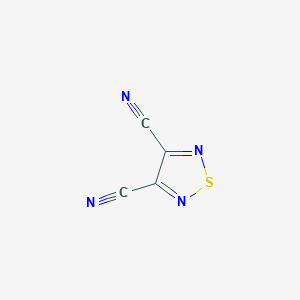
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)
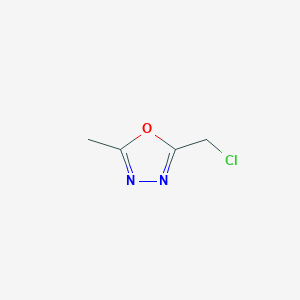
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
